3-(5-Oxopyrrolidin-2-yl)propanoic acid
Overview
Description
3-(5-Oxopyrrolidin-2-yl)propanoic acid is a chemical compound with the molecular formula C7H11NO3. It is also known by other names such as 2-Pyrrolidinepropanoic acid, 5-oxo- and 3-(5-Oxo-2-pyrrolidinyl)propanoic acid . This compound is characterized by a pyrrolidine ring with a ketone group at the 5-position and a propanoic acid group at the 3-position.
Preparation Methods
The synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with succinic anhydride under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5-Oxopyrrolidin-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Oxopyrrolidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(5-Oxopyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The ketone group at the 5-position and the propanoic acid group at the 3-position play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
3-(5-Oxopyrrolidin-2-yl)propanoic acid can be compared with other similar compounds such as:
- 3-(5-Oxo-2-pyrrolidinyl)propionic acid
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(2-Oxopyrrolidin-1-yl)propanoic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of a pyrrolidine ring, a ketone group, and a propanoic acid group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(5-oxopyrrolidin-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJIXVKDCZBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404559 | |
Record name | 3-(5-Oxopyrrolidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-86-1 | |
Record name | 3-(5-Oxopyrrolidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-oxopyrrolidin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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